

A Comprehensive Technical Guide to 2-Bromo-1,5-difluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-1,5-difluoro-3-nitrobenzene

Cat. No.: B1292832

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,5-difluoro-3-nitrobenzene, identified by the CAS number 877161-74-5, is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry.^{[1][2][3]} Its structure, featuring a bromine atom, two fluorine atoms, and a nitro group on a benzene ring, makes it an exceptionally versatile building block. The strategic placement of these electron-withdrawing groups activates the aromatic ring, rendering it susceptible to various chemical transformations. This guide provides a detailed overview of its chemical properties, a representative synthetic protocol, and its applications, particularly in the realm of pharmaceutical and materials science research.

The electron-deficient nature of the benzene ring in **2-Bromo-1,5-difluoro-3-nitrobenzene** makes it a valuable intermediate. The bromine atom serves as a handle for metal-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amine, providing a route for further derivatization. This multi-functional nature allows for sequential and regioselective introduction of various moieties, making it a key precursor in the synthesis of complex molecular architectures.

Physicochemical Properties

The key physicochemical properties of **2-Bromo-1,5-difluoro-3-nitrobenzene** (CAS: 877161-74-5) are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
IUPAC Name	2-Bromo-1,5-difluoro-3-nitrobenzene	[2][3]
CAS Number	877161-74-5	[2][3]
Molecular Formula	C ₆ H ₂ BrF ₂ NO ₂	[1][2][4]
Molecular Weight	237.99 g/mol	[2]
Appearance	Pale yellow solid	[1]
Melting Point	66-70 °C	[1]
Purity	≥95%	[4]
Density	1.869 g/cm ³	[1]
Solubility	Insoluble in water, soluble in organic solvents.	[1]

Synthesis and Reactivity

The synthesis of substituted nitroaromatic compounds like **2-Bromo-1,5-difluoro-3-nitrobenzene** typically involves electrophilic aromatic substitution, specifically nitration, of a corresponding substituted benzene precursor. The reactivity of the compound is dominated by the influence of its substituents. The electron-withdrawing nitro and fluoro groups activate the ring for nucleophilic aromatic substitution, while the bromo group is an excellent leaving group in palladium-catalyzed cross-coupling reactions. Furthermore, the nitro group can be selectively reduced to an aniline derivative, opening up a vast array of subsequent chemical transformations.

Experimental Protocols

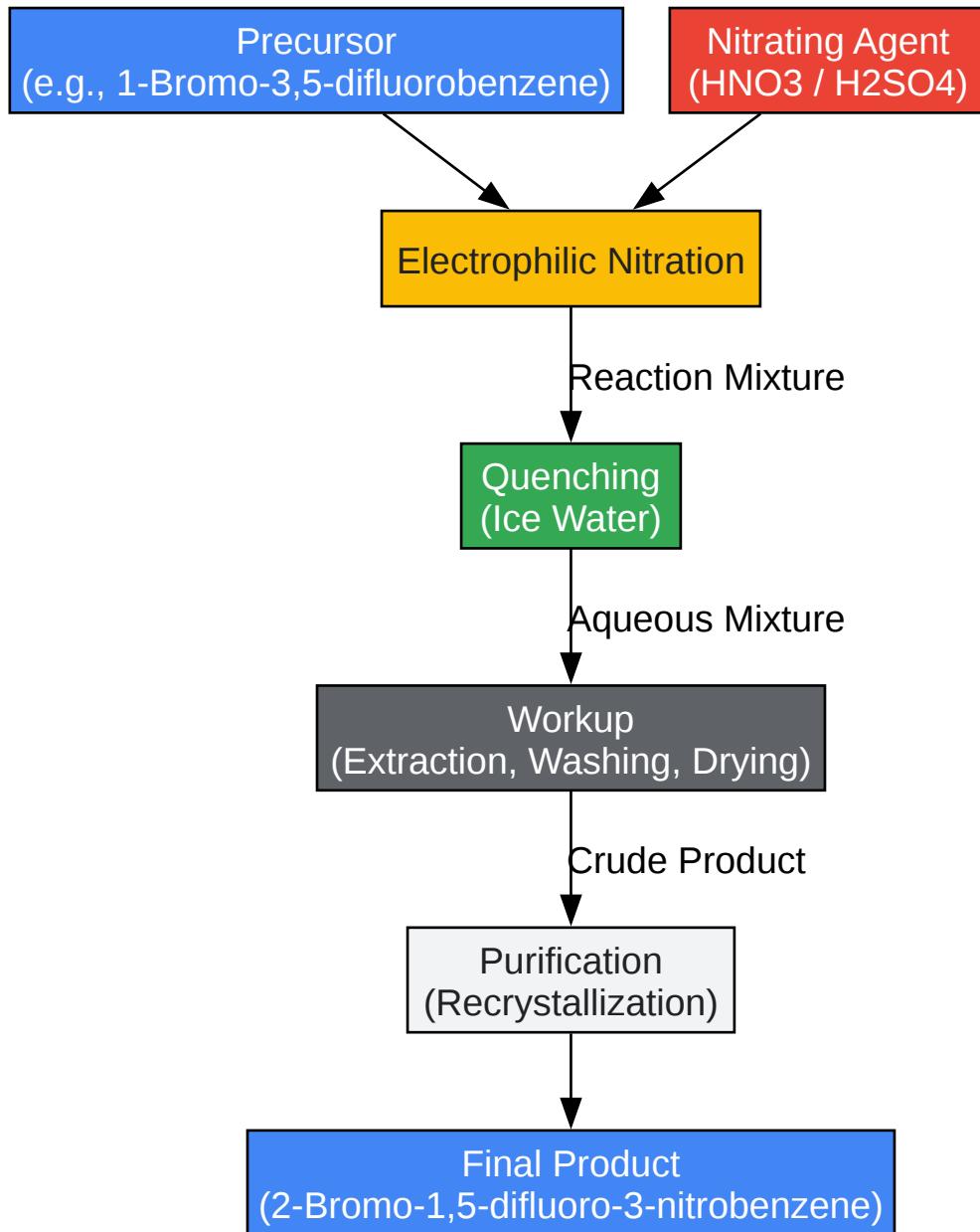
While a specific protocol for the synthesis of **2-Bromo-1,5-difluoro-3-nitrobenzene** is not readily available, the following is a representative and detailed methodology for the synthesis of a structurally similar isomer, 2,4-Difluoro-3-bromo-1-nitrobenzene, via nitration. This protocol illustrates the general principles and procedures applicable to the synthesis of the target compound.^[5]

Objective: To synthesize a bromodifluoronitrobenzene derivative through electrophilic nitration.

Materials:

- 1,3-difluoro-2-bromobenzene (precursor)
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃, 70%)
- Methylene Chloride (CH₂Cl₂)
- Saturated Sodium Bicarbonate Solution (NaHCO₃)
- Magnesium Sulfate (MgSO₄)
- Isopropyl Ether
- Ice

Procedure:


- A solution of 1,3-difluoro-2-bromobenzene (23.5 g, 112 mmol) in concentrated sulfuric acid (48 ml) is stirred vigorously at ambient temperature.^[5]
- Concentrated nitric acid (70%, 8 ml) is added dropwise to the reaction mixture. The rate of addition is controlled to ensure the internal temperature does not exceed 55°C.^[5]
- After the addition is complete, the reaction mixture is stirred for an additional 15 minutes.^[5]
- The reaction mixture is then carefully poured onto ice (300 ml) to quench the reaction.^[5]

- The aqueous mixture is extracted three times with methylene chloride.[5]
- The combined organic layers are washed three times with a saturated sodium bicarbonate solution to neutralize any remaining acid.[5]
- The organic layer is dried over magnesium sulfate and then filtered.[5]
- The solvent is removed in vacuo to yield a yellow solid.[5]
- The crude product is recrystallized from isopropyl ether to afford the purified product.[5]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a bromodifluoronitrobenzene compound via electrophilic nitration of a suitable precursor.

Generalized Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **2-Bromo-1,5-difluoro-3-nitrobenzene**.

Applications in Research and Drug Development

Halogenated and nitrated aromatic compounds are fundamental building blocks in medicinal chemistry and materials science. **2-Bromo-1,5-difluoro-3-nitrobenzene** is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[\[1\]](#)

- **Pharmaceutical Synthesis:** This compound serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The different functional groups allow for a variety of chemical modifications, such as the introduction of new carbon-carbon bonds via Suzuki or Stille coupling at the bromine position, or the formation of anilines by reducing the nitro group, which are key intermediates for many drugs.
- **Agrochemicals:** Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides often relies on functionalized aromatic intermediates.
- **Materials Science:** Fluorinated aromatic compounds are used in the development of advanced materials, including polymers and organic electronic materials, due to the unique properties imparted by fluorine atoms.

The presence of multiple reactive sites on **2-Bromo-1,5-difluoro-3-nitrobenzene** allows chemists to design and execute complex synthetic strategies to access novel chemical entities with potential biological activity or unique material properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-3 4-difluoro-1-nitrobenzene CAS:877161-74-5 at Best Price in Ningbo - Manufacturer [nbinnocom.com]
- 2. 877161-74-5 | 2-Bromo-1,5-difluoro-3-nitrobenzene - Alachem Co., Ltd. [alachem.co.jp]
- 3. 877161-74-5 Cas No. | 2-Bromo-1,5-difluoro-3-nitrobenzene | Apollo [store.apolloscientific.co.uk]
- 4. CAS 877161-74-5 | 4654-B-1G | MDL MFCD04112512 | 2-Bromo-1,5-difluoro-3-nitrobenzene | SynQuest Laboratories [synquestlabs.com]
- 5. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Bromo-1,5-difluoro-3-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1292832#iupac-name-for-2-bromo-1-5-difluoro-3-nitrobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com